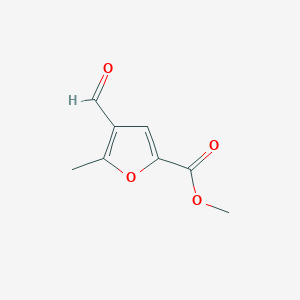

Methyl 4-formyl-5-methyl-2-furancarboxylate

説明

“Methyl 4-formyl-5-methyl-2-furancarboxylate” is a chemical compound. It is also known by other names such as 2-Furaldehyde, 5-methyl-; Furfural, 5-methyl-; 2-Formyl-5-methylfuran; 2-Methyl-5-formylfuran; 5-Methyl-2-furaldehyde; 5-Methyl-2-furancarboxaldehyde .

Molecular Structure Analysis

The molecular structure of “Methyl 4-formyl-5-methyl-2-furancarboxylate” is available as a 2D Mol file or as a computed 3D SD file . The molecular formula is C6H6O2 and the molecular weight is 110.1106 .科学的研究の応用

Chemical Synthesis and Derivative Formation

Methyl 4-formyl-5-methyl-2-furancarboxylate (MFMFC) plays a significant role in chemical synthesis. It is involved in reactions leading to various derivatives, illustrating its versatility as a chemical intermediary. For instance, the reaction of ethyl 5-methyl-2-furancarboxylate in concentrated sulfuric acid forms 4-nitro derivatives and ethyl 5-formyl-2-furancarboxylate, showcasing its reactivity and potential for creating diverse chemical compounds (Saldabol, Slavinskaya, Popelis, & Mazheika, 2000).

Biocatalytic Transformations

MFMFC is used in biocatalytic transformations, indicating its role in environmentally friendly chemical processes. A study demonstrates the catalytic conversion of 5-hydroxymethylfurfural (HMF) into MFMFC using a Fe-Anderson type catalyst. This process highlights MFMFC's application in synthesizing bio-block materials, indicating its relevance in sustainable chemistry (Xu et al., 2019).

Synthesis of Tricyclic Compounds

MFMFC is integral in synthesizing new tricyclic compounds. The synthesis of 5H-2-methoxycarbonyl-4-oxofuro[2, 3-b][1, 5]benzothiazepine, a new tricyclic compound, involves MFMFC as a key intermediate. This illustrates its application in the field of organic chemistry, particularly in the development of complex molecular structures (Yamamoto et al., 1995).

Chromophore Formation

In the study of chromophores, MFMFC is identified as a primary degradation intermediate. This suggests its role in the formation of chromophores, compounds that exhibit color, under certain conditions. Such applications are relevant in the study of color generation in various materials and substances (Rosenau et al., 2017).

特性

IUPAC Name |

methyl 4-formyl-5-methylfuran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-5-6(4-9)3-7(12-5)8(10)11-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIHJAZSANRVHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-formyl-5-methyl-2-furancarboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2694821.png)

![3-(3-fluorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2694825.png)

![8-(4-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2694828.png)

![[4-(Fluoromethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B2694831.png)

![1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone](/img/structure/B2694833.png)

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide](/img/structure/B2694840.png)

![N-{5-ethyl-3-[(3-fluorophenyl)(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B2694842.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2694844.png)